4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide
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Overview
Description
4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide is a complex organic compound with the molecular formula C13H17N3O3. This compound features a pyridine ring substituted with cyclopropoxy and tetramethyl groups, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclopropyl bromide, methyl iodide, and pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine
- 4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide
Uniqueness
4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide is unique due to its specific substitution pattern and the presence of both cyclopropoxy and tetramethyl groups. This unique structure imparts distinct chemical and biological properties, differentiating it from similar compounds .
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-N,2-N,5-N,5-N-tetramethylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C14H19N3O3/c1-16(2)13(18)10-8-15-11(14(19)17(3)4)7-12(10)20-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
RPNJZWFJCLHUTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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